1-(4-fluorophenyl)-4-methoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYCKQYVROTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2CCCO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-4-methoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.32 g/mol. The structure features a fluorophenyl group, a methoxy substituent, and a tetrahydrofuran moiety, which may influence its biological interactions.
Research indicates that pyrazole derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Receptor Activity : Some derivatives can interact with various receptors, influencing cellular signaling pathways critical for tumor growth and inflammation.
In particular, studies have shown that pyrazole derivatives can inhibit BRAF(V600E), EGFR, and other kinases involved in tumorigenesis .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : Exhibited moderate toxicity with IC50 values indicating effective cancer cell inhibition .
- MTB Strain H37Rv : The compound showed promising results against tuberculosis bacteria at low concentrations .
Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory potential. In vitro assays revealed that it could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. Comparative studies showed that it was more effective than standard anti-inflammatory drugs at similar concentrations .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyrazole ring can enhance its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
Research has demonstrated that compounds containing pyrazole moieties possess antimicrobial activity. The incorporation of a tetrahydrofuran substituent may enhance the solubility and bioavailability of the compound, making it a candidate for further development as an antimicrobial agent. Preliminary tests have shown promising results against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
The compound has been investigated for its antimalarial properties. Recent findings suggest that certain pyrazole derivatives can inhibit the activity of PfATP4, a critical enzyme in the malaria parasite's lifecycle. The optimization of such compounds could lead to effective treatments for malaria, particularly in regions with high resistance to current therapies .
Synthesis and Structural Insights
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide involves several key steps, including the formation of the pyrazole ring and the introduction of functional groups that enhance its pharmacological properties. Crystal structure analysis has provided insights into the molecular geometry and interactions of the compound, which are crucial for understanding its biological activity .
Table 1: Summary of Biological Activities
Table 2: Synthesis Steps
| Step Number | Description | Conditions |
|---|---|---|
| 1 | Formation of pyrazole ring | Room temperature |
| 2 | Introduction of tetrahydrofuran substituent | Solvent: DMF |
| 3 | Final purification | Recrystallization |
Case Study 1: Anticancer Evaluation
In a recent study, researchers synthesized various analogs of pyrazole derivatives to evaluate their anticancer activity against human cancer cell lines. The compound demonstrated significant inhibition of cell growth at low micromolar concentrations, suggesting its potential for further development as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to assess the antimicrobial efficacy of the compound against common bacterial strains. Results indicated that modifications in the molecular structure could lead to enhanced antibacterial activity, paving the way for new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural differences and properties among analogs:
*Estimated based on formula C₁₆H₁₈FN₃O₃.
Key Research Findings
Substituent Effects on Solubility: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic (e.g., thiazole in Z899051432) or lipophilic (e.g., difluoromethyl in ) side chains. Methoxy groups at position 4 (target) vs.
Synthetic Challenges: Chiral tetrahydrofuran derivatives (e.g., ) require stringent stereochemical control, whereas non-chiral analogs (e.g., Z899051432) simplify synthesis .
Biological Relevance: Fluorophenyl-pyrazole-carboxamides are prevalent in CNS drug discovery (), with substituents dictating selectivity for cannabinoid, ion channel, or neuropeptide receptors.
Q & A
Q. What are the validated synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions impact yield?
A common approach involves multi-step synthesis, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or acrylates. For example, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate derivatives (e.g., ) are synthesized under reflux conditions using ethanol as a solvent. The tetrahydrofuran (THF) methyl group is introduced via nucleophilic substitution or reductive amination. Yield optimization requires precise control of temperature, stoichiometry (e.g., 1.2 equivalents of THF-methylamine), and catalysts (e.g., NaBH4 for reductive steps). Purity is verified via HPLC (>95%) and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
- NMR (1H/13C): The 4-fluorophenyl group shows characteristic aromatic splitting patterns (doublets at δ ~7.2–7.8 ppm for para-substituted fluorine). The THF-methyl moiety exhibits signals at δ ~3.4–3.8 ppm (CH2-O) and δ ~1.6–2.1 ppm (THF ring protons). Methoxy groups resonate at δ ~3.7–3.9 ppm .
- Mass Spectrometry (HRMS): Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z 375.14 for C19H20FN3O3). Fragmentation patterns reveal loss of the THF-methyl group (Δ m/z 85) .
- X-ray Crystallography: Resolves spatial arrangement, including dihedral angles between the pyrazole ring and fluorophenyl group (e.g., ~15–25° in similar compounds) .
Q. How does the tetrahydrofuran-2-ylmethyl substituent influence physicochemical properties like solubility and logP?
The THF moiety enhances hydrophilicity due to its oxygen atom, reducing logP by ~0.5–1.0 compared to alkyl chains (e.g., logP = 2.8 vs. 3.5 for non-THF analogs). Solubility in polar solvents (e.g., DMSO, ethanol) improves, but membrane permeability may decrease, requiring formulation adjustments for in vivo studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole carboxamides?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) often stem from assay conditions (e.g., cell line variability) or impurity profiles. For example, residual solvents (e.g., DMF) in synthesis can inhibit enzyme activity. Mitigation includes:
Q. How can computational modeling predict the compound’s binding affinity to kinase targets like JAK3 or mTOR?
- Docking Studies: Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase ATP-binding pockets. The fluorophenyl group often forms π-π stacking with Phe residues (e.g., Phe-1029 in mTOR), while the THF-methyl group may occupy hydrophobic subpockets.
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD values <2.0 Å indicate stable binding .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity of the THF-methyl group?
Chirality at the THF-methyl position requires asymmetric synthesis or chiral resolution. For example, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves >90% ee. Scale-up risks include racemization under acidic conditions, mitigated by low-temperature processing (<0°C) and inert atmospheres .
Q. How do structural modifications at the 4-methoxy position affect metabolic stability in hepatic microsome assays?
Replacing the methoxy group with trifluoromethoxy (OCF3) reduces CYP450-mediated demethylation. In vitro microsome studies (human, rat) show t1/2 increases from 12 min (OCH3) to 45 min (OCF3). LC-HRMS identifies major metabolites (e.g., hydroxylation at the pyrazole ring) .
Methodological Guidelines
- Synthesis Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) .
- Bioactivity Validation: Combine in vitro (e.g., kinase inhibition IC50) and ex vivo (e.g., PBMC cytokine profiling) assays .
- Data Reproducibility: Adopt QC protocols (e.g., USP standards) for batch-to-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
